DTS(FBTTh2)2
Description
Properties
Molecular Formula |
C64H72F2N4S8Si |
|---|---|
Molecular Weight |
1219.9 g/mol |
IUPAC Name |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2N4S8Si/c1-7-13-17-19-23-41-25-27-49(71-41)51-31-29-47(73-51)43-33-45(65)57(61-59(43)67-77-69-61)53-35-55-63(75-53)64-56(79(55,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-54(76-64)58-46(66)34-44(60-62(58)70-78-68-60)48-30-32-52(74-48)50-28-26-42(72-50)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChI Key |
LNMKMESEJYZMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The core structure is constructed via Suzuki-Miyaura coupling between dithienosilole (DTS) donors and fluorobenzothiadiazole (FBTTh₂) acceptors. A representative protocol involves:
-
Reactants : 4-Bromo-5-fluoro-7-(5′-hexyl-[2,2′-bithiophene]-5-yl)benzo[c]thiadiazole and bis-stannylated DTS intermediates.
-
Catalyst System : Pd(OAc)₂ (10 mol%) with Xantphos ligand in toluene/ethanol solvent.
-
Conditions : 80°C for 4 hours under argon, yielding >90% purity after column chromatography.
Bromination and Functionalization
Bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces reactive sites for subsequent coupling. Critical parameters include:
Purification and Characterization
Final purification involves silica gel chromatography with toluene/hexane gradients, followed by sequential washing with methanol and acetone. Purity (>98%) is confirmed via ¹H NMR and HPLC.
Solution Processing and Solvent Engineering
Solution processing governs film morphology and device performance. Key considerations include:
Solvent Selection
-
Primary Solvents : Chlorobenzene (CB) and chloroform are preferred due to their high boiling points (131°C and 61°C, respectively) and compatibility with DTS(FBTTh₂)₂.
-
Co-Solvents : 1,8-Diiodooctane (DIO, 0.4 vol%) is added to modulate crystallization kinetics, reducing domain sizes from ~100 nm to ~30 nm.
Table 1: Solvent Properties and Their Impact on Film Morphology
| Solvent | Boiling Point (°C) | DIO (vol%) | Domain Size (nm) | Crystallinity (%) |
|---|---|---|---|---|
| Chlorobenzene | 131 | 0 | 95 ± 12 | 65 ± 5 |
| Chlorobenzene | 131 | 0.4 | 32 ± 8 | 72 ± 3 |
| Chloroform | 61 | 0 | 110 ± 15 | 58 ± 7 |
Solution Preparation Protocols
-
Concentration : 35 mg/mL in chlorobenzene, stirred overnight at 60°C to ensure complete dissolution.
-
Thermal Treatment : Pre-deposition heating at 90°C for 15 minutes prevents premature crystallization.
Film Deposition Techniques
Spin-Coating
Drop-Casting
Used for fundamental studies of phase behavior:
Self-Assembly of Microwires
-
Method : Rapid injection of chlorobenzene solution (2 mg/mL) into hexane at 60°C, followed by cooling at 1°C/min.
-
Result : Single-crystal microwires with edge-on molecular orientation, enhancing charge mobility.
Thermal Processing and Post-Treatment
Thermal Annealing
Cooling Rate Control
Table 2: Thermal Protocols and Their Outcomes
| Protocol | Crystallinity (%) | Domain Size (nm) | Hole Mobility (cm²/V·s) |
|---|---|---|---|
| As-Cast | 58 ± 5 | 30 ± 5 | 0.012 ± 0.003 |
| Annealed (120°C) | 78 ± 3 | 95 ± 10 | 0.045 ± 0.006 |
| Slow-Cooled | 82 ± 2 | 110 ± 15 | 0.051 ± 0.005 |
Morphological Optimization Strategies
Additive Engineering
DIO reduces phase separation by plasticizing the blend, lowering Tg from 72°C to 58°C and enabling finer domain control.
Blending with Fullerene Acceptors
Chemical Reactions Analysis
Types of Reactions
DTS(FBTTh2)2 undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diiodooctane (DIO) and other solvents like chloroform and chlorobenzene . Thermal annealing is a common condition used to enhance the crystallinity of the device film .
Major Products Formed
The major products formed from these reactions are highly-efficient solar cells with enhanced crystallinity and performance .
Scientific Research Applications
Organic Photovoltaics
DTS(FBTTh2)2 is primarily recognized for its role as an active layer material in organic solar cells. Its unique molecular structure allows for effective light absorption and charge transport, which are critical for enhancing the efficiency of solar cells.
Performance Characteristics
- Absorption Spectrum : this compound exhibits strong absorption in the visible range, making it suitable for solar energy conversion. The compound's absorption characteristics are enhanced when combined with other materials such as PC71BM, leading to improved power conversion efficiencies (PCEs) in device architectures .
- Charge Mobility : The compound demonstrates high charge carrier mobility, which is essential for efficient charge transport within the photovoltaic device. Studies have reported mobilities exceeding 0.1 cm²/V·s, facilitating rapid charge extraction and minimizing recombination losses .
Case Studies
- A study highlighted the integration of this compound with PC71BM in bulk heterojunction solar cells, achieving PCEs over 10%. The optimization of processing conditions and blend ratios significantly influenced device performance, showcasing the compound's versatility in different configurations .
- Another investigation focused on the thermal stability of devices incorporating this compound, revealing that devices maintained over 80% of their initial efficiency after prolonged thermal exposure, indicating good operational stability .
Organic Light-Emitting Diodes
In addition to its photovoltaic applications, this compound has been explored in OLEDs due to its favorable electronic properties.
Emission Properties
- This compound can serve as a host material for phosphorescent or fluorescent dopants. Its energy levels are well-suited for efficient exciton formation and emission, contributing to high luminance and color purity in OLED devices .
- Studies have shown that incorporating this compound into OLED structures can lead to enhanced electroluminescent efficiencies compared to conventional materials.
Case Studies
- Research demonstrated that OLEDs utilizing this compound as a host material achieved maximum external quantum efficiencies (EQEs) exceeding 20%. The optimization of layer thickness and doping concentrations was critical in maximizing device performance .
Photodetectors
The unique photophysical properties of this compound also make it a candidate for use in photodetectors.
Detection Efficiency
- The compound's ability to absorb a wide range of light wavelengths allows it to function effectively as a photodetector material. Its integration into device architectures has resulted in high responsivity and fast response times.
Case Studies
- A notable study reported on a photodetector based on this compound that exhibited a responsivity of over 0.5 A/W at visible wavelengths, demonstrating its potential for applications in light sensing and imaging technologies .
Mechanism of Action
DTS(FBTTh2)2 exerts its effects through its semiconducting properties. It forms a donor-acceptor system with acceptor molecules such as perylene diimide and fullerenes . The charge carrier dynamics involve the generation of free charges and the formation of interfacial charge transfer states .
Comparison with Similar Compounds
Table 1: Key Electronic and Optical Parameters
| Compound | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) | ⟨γ⟩ (×10⁻³¹ esu) | Exciton Binding Energy (eV) |
|---|---|---|---|---|
| DTS(FBTTh2)₂R1 | 2.331 | 711.4 | — | 0.588 |
| MSTD6 (derivative) | 1.582 | 930.2 | 3.66 | -0.097 |
| MSTD7 (derivative) | 1.835 | 859.6 | — | 0.249 |
| DTS(Th2FBTTh)₂ | 2.00 | — | — | — |
| DTS(ThFBTTh)₂ | 1.93 | — | — | — |
Key Findings :
- Bandgap Engineering : Derivatives like MSTD2–MSTD7, synthesized by modifying acceptor moieties in DTS(FBTTh2)₂, exhibit reduced HOMO-LUMO gaps (1.491–1.835 eV vs. 2.331 eV for DTS(FBTTh2)₂R1) due to enhanced ICT . For example, MSTD6 achieves a bandgap of 1.582 eV, enabling red-shifted absorption (λₘₐₓ = 930.2 nm vs. 711.4 nm for DTS(FBTTh2)₂) .
- Nonlinear Optical (NLO) Response: MSTD6 demonstrates the highest second hyperpolarizability (⟨γ⟩ = 3.66×10⁻³¹ esu), outperforming DTS(FBTTh2)₂R1 due to nitro group-induced electron density enrichment .
- Exciton Binding Energy (Eb) : DTS(FBTTh2)₂R1 exhibits higher Eb (0.588 eV) compared to MSTD derivatives (e.g., -0.097 eV for MSTD6), indicating weaker charge separation in the parent compound .
Photovoltaic Performance
Table 2: Device Performance Metrics
| Donor:Acceptor Blend | PCE (%) | Vₒc (V) | Jₛc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| DTS(FBTTh2)₂:PC71BM | 7.0 | 0.81 | 12.8 | 68 |
| DTS(FBTTh2)₂:ICBA | 6.5 | 0.90 | 10.2 | 70 |
| DTS(FBTTh2)₂:P-BNBP-T | >14.5 | 1.10 | — | 71.6 |
| p-DTS(FBTTh2)₂:PDI (DIO) | 5.13 | 0.73 | 12.1 | 58 |
Key Findings :
- Fullerene-Based Systems : DTS(FBTTh2)₂:PC71BM achieves a PCE of 7% with a Vₒc of 0.81 V, while substitution with ICBA improves Vₒc to 0.90 V due to better energy-level alignment .
- Non-Fullerene Systems: Blending with polymer acceptor P-BNBP-T yields a Vₒc of 1.10 V (30% higher than PC71BM systems) and PCE >14.5% due to reduced recombination and optimized morphology .
- Additive Effects : Solvent additives like DIO reduce phase separation in DTS(FBTTh2)₂:PDI blends, improving PCE from 3.0% to 5.13% .
Morphology and Stability
Table 3: Morphological and Stability Parameters
Key Findings :
- Crystallinity: Binary solvent treatment (MeOH:CN) induces nanofibril formation in DTS(FBTTh2)₂, increasing domain purity and PCE from 2.4% to 6.5% .
- Degradation : DTS(FBTTh2)₂:PC71BM films form large crystalline domains in humid air, accelerating device degradation .
- Single-Crystal Applications : DTS(FBTTh2)₂ microfibers grown via solution self-assembly exhibit high charge mobility (>1 cm²/V·s) in OFETs due to π-π stacking along the [100] direction .
Biological Activity
DTS(FBTTh2)2 is a low band-gap small-molecule organic semiconductor primarily utilized in bulk heterojunction (BHJ) solar cells. This compound, characterized by its donor-acceptor-donor (D-A-D) structure, exhibits significant biological activity through its interactions in photovoltaic applications. The following sections detail its biological activity, including relevant research findings, case studies, and performance data.
This compound has a unique chemical structure that allows it to function effectively as a donor material in organic photovoltaics. Its molecular configuration contributes to its electronic properties, which are critical for charge generation and transport. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are essential for understanding its behavior in solar cell applications.
Energy Levels
The energy levels for this compound are as follows:
| Compound | E HOMO (eV) | E LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| This compound | -5.119 | 2.788 | 2.331 |
This table indicates that this compound has a relatively deep HOMO level, which is beneficial for achieving high open-circuit voltages in solar cells .
Photovoltaic Performance
Research has demonstrated that this compound exhibits significant promise in photovoltaic applications, particularly when blended with different acceptors such as ICBA and PC70BM. The performance metrics of these blends highlight the biological activity of the compound in terms of charge generation and transport efficiency.
Case Studies
-
This compound:ICBA Blends
- The blend with ICBA showed a power conversion efficiency (PCE) around 5%, which is lower than the approximately 8% achieved with PC70BM blends. However, the charge carrier dynamics in the ICBA blend indicated a substantial contribution from long-lived charge transfer states, suggesting effective charge separation despite lower overall efficiency .
- Transient absorption spectroscopy revealed that the charge carrier dynamics were only weakly intensity dependent, implying significant recombination from long-lived states .
-
This compound:PC70BM Blends
- In contrast, blends with PC70BM exhibited more efficient generation of spatially separated charges. The transient absorption data indicated that over 50% of the signal was derived from free charge carriers immediately after excitation, highlighting the intimate mixing of donor and acceptor domains .
- The domain size in these blends was approximately 40 nm, facilitating better charge transport due to enhanced π–π stacking .
Charge Carrier Dynamics
The dynamics of charge carriers play a crucial role in determining the efficiency of organic solar cells. Research indicates that exciton diffusion is more pronounced in this compound:PC70BM blends compared to ICBA blends, where exciton-exciton annihilation also contributes to charge generation pathways .
Q & A
Basic Research Questions
Q. How should researchers design experiments to optimize photovoltaic parameters (e.g., , , FF) in DTS(FBTTh2)₂-based OPV devices?
- Experimental design should focus on donor-acceptor (D:A) ratios, solvent selection (e.g., chlorobenzene, dichlorobenzene), and thermal annealing protocols. For example, blends with PC₇₀BM at a 1:1.5 D:A ratio achieved , , and PCE = 7.0% . Systematic variation of processing additives (e.g., DIO) and solvent annealing can further enhance crystallinity and phase separation .
Q. What characterization techniques are critical for analyzing the crystallinity of DTS(FBTTh2)₂ in donor-acceptor blends?
- X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (ss-NMR) are essential. XRD identifies crystalline domains, while ss-NMR quantifies amorphous/crystalline fractions via relaxation times. For instance, blends with 70 wt% PC₇₁BM showed complete suppression of DTS(FBTTh2)₂ crystallization, confirmed by both XRD and ss-NMR . Differential scanning calorimetry (DSC) can also monitor melting enthalpies () to infer crystallinity .
Q. How does the choice of acceptor material (e.g., ICBA vs. PC₇₀BM) impact device performance in DTS(FBTTh2)₂-based solar cells?
- ICBA increases (up to 1.0 V) due to its higher LUMO level but reduces PCE (~5%) compared to PC₇₀BM (PCE = 8%) because of inefficient charge separation. Transient absorption (TA) spectroscopy reveals that ICBA blends form Coulombically bound charge-transfer (CT) states, leading to geminate recombination, while PC₇₀BM enables free carrier generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
